molecular formula C11H5NO2S B14284361 Thieno[3,2-g]quinoline-4,9-dione CAS No. 135832-01-8

Thieno[3,2-g]quinoline-4,9-dione

Cat. No.: B14284361
CAS No.: 135832-01-8
M. Wt: 215.23 g/mol
InChI Key: RCCIWEABDSSPIX-UHFFFAOYSA-N
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Description

Thieno[3,2-g]quinoline-4,9-dione is a tricyclic heterocyclic compound that features a fused quinoline and thiophene ring system with two keto groups . This structure places it within a class of compounds recognized for its significant potential in medicinal chemistry research, particularly in the development of anticancer agents . The core research value of this compound is derived from its structural similarity to other biologically active heterocyclic systems. Compounds containing the thienopyrimidine and quinoline scaffolds have demonstrated potent inhibitory activity against crucial cellular receptors involved in carcinogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Furthermore, related tricyclic quinone structures have been investigated for their antitumor and antioxidant properties, suggesting that this compound could serve as a valuable precursor or core structure in the synthesis of novel therapeutic candidates . Its mechanism of action, while not explicitly documented for this specific molecule, is anticipated to involve interaction with key enzymatic targets through molecular docking, potentially disrupting signal transduction pathways that drive cell proliferation and survival . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex fused heterocycles or as a probe for evaluating structure-activity relationships (SAR) in drug discovery programs focused on oncology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135832-01-8

Molecular Formula

C11H5NO2S

Molecular Weight

215.23 g/mol

IUPAC Name

thieno[3,2-g]quinoline-4,9-dione

InChI

InChI=1S/C11H5NO2S/c13-9-6-2-1-4-12-8(6)10(14)11-7(9)3-5-15-11/h1-5H

InChI Key

RCCIWEABDSSPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C2=O)C=CS3)N=C1

Origin of Product

United States

Synthetic Methodologies for Thieno 3,2 G Quinoline 4,9 Dione and Its Analogues

Classical Synthetic Routes to the Thieno[3,2-g]quinoline-4,9-dione Core

Traditional synthetic methods have long provided the foundation for constructing complex heterocyclic frameworks. These routes, characterized by cyclocondensation, annulation, and addition reactions, remain fundamental in the synthesis of the thienoquinoline core.

Cyclocondensation and annulation reactions are cornerstone strategies for building the fused ring system of thienoquinolines. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing thiophene (B33073) or quinoline (B57606) precursor. A general approach involves the reaction of an appropriately substituted aminothiophene with a suitable dielectrophile, or the intramolecular cyclization of a substituted quinoline.

One plausible and established route is the reaction of an aminothiophene derivative with a benzoquinone. For instance, the condensation of a 2-aminothiophene-3-carboxylate with a benzoquinone, followed by cyclization and oxidation, can yield the desired this compound skeleton. The reaction proceeds through the initial formation of an enamine intermediate, which then undergoes an intramolecular cyclization to form the pyridine (B92270) ring fused to the thiophene. Subsequent oxidation establishes the dione (B5365651) functionality. A review of thienoquinoline synthesis highlights cyclization and cyclo-condensation as key methods for preparing various isomers, including thieno[3,2-g]quinolines. bohrium.com

Annulation, the formation of a ring onto an existing one, can also be achieved through reactions like the Friedel-Crafts acylation, where a thiophene derivative is acylated with a phthalic anhydride (B1165640) derivative, followed by cyclization to form the quinone ring system. rsc.org The annulation of new rings onto quinone cores is a recognized strategy for creating complex, redox-active molecules. beilstein-journals.org

Table 1: Examples of Cyclocondensation/Annulation for Related Systems

Starting MaterialsReaction TypeKey Reagents/ConditionsProduct TypeReference
2-Aminobenzyl alcohols and α,β-unsaturated ketonesTransfer Hydrogenation / Friedländer CyclizationIridium complex catalyst, alkaliFunctionalized Quinolines mdpi.com
4,5-Dichloro-3,6-di-tert-butyl-o-benzoquinone and alkali metal gem-dithiolatesAnnulationIn situ preparation of dithiolateso-Quinones with annulated 1,3-dithiole ring beilstein-journals.org
2,5-Diamino-thiophene-3,4-dicarboxylic acid diethyl ester and various dialdehydesCondensationTrifluoroacetic acid (TFA), Ethanol (B145695), 78 °CThiophene-based azomethines nih.gov

The Friedländer synthesis is a classical and highly effective method for constructing quinoline rings. nih.gov The reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). rsc.orgthieme.com

To synthesize the this compound core, a hypothetical Friedländer approach would involve the reaction of a 2-aminothiophene-3-carbaldehyde (B3190230) with a suitable cyclic 1,3-dione or a precursor that can form the quinone ring. The general mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyridine ring. rsc.org

A related and powerful method is the Pfitzinger reaction, which condenses isatin (B1672199) or its derivatives with carbonyl compounds under basic conditions to yield quinoline-4-carboxylic acids. mdpi.com While this typically yields a carboxylic acid at the 4-position of the quinoline, modifications and appropriate starting materials could adapt this strategy for building the thienoquinoline framework.

Table 2: Conditions for Friedländer and Related Reactions

ReactantsCatalyst/ReagentConditionsProductReference
2-Aminobenzaldehyde, KetoneTrifluoroacetic acid, p-toluenesulfonic acid, iodine, or Lewis acidsTypically reflux in solvents like ethanol or DMFQuinoline derivative rsc.org
2-Nitrobenzaldehydes, Active methylene (B1212753) compoundsFe/AcOH (for in situ reduction)-Substituted quinolines nih.gov
Isatin, Carbonyl compoundBase (e.g., KOH)-Quinoline-4-carboxylic acid mdpi.com

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is particularly relevant for the synthesis of dihydrothienoquinoline diones, as quinones can act as Michael acceptors. The reaction involves the addition of a nucleophile to one of the double bonds of the quinone ring, leading to a hydroquinone (B1673460) adduct which can then be re-oxidized. sigmaaldrich.com

In the context of thienoquinoline synthesis, a plausible route to a dihydrothis compound derivative involves the reaction of an aminothiophene with a benzoquinone. The amino group of the thiophene acts as the Michael donor, attacking the quinone ring. This is followed by an intramolecular cyclization and tautomerization to yield the dihydro product. Such reactions provide a straightforward method for constructing fused heterocyclic systems containing a dione moiety.

While direct examples for this compound are not prominent, the principle is well-established for various nucleophiles and quinone systems. The reaction can be catalyzed by bases or acids, and the choice of conditions can influence the outcome and yield.

Modern and Catalytic Approaches

Modern synthetic chemistry has introduced powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical routes. These include metal-catalyzed cross-coupling reactions and microwave-assisted techniques, which have been successfully applied to the synthesis of thienoquinolines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools for forming carbon-carbon bonds and constructing complex aromatic systems. These reactions have been adapted to build the thienoquinoline scaffold in a modular fashion.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This method has been used to synthesize various thienoquinoline isomers by coupling appropriately functionalized thiophene and pyridine or benzene (B151609) precursors. For example, a 4-phenylthieno[3,2-c]quinoline core has been constructed by the Suzuki-Miyaura reaction of a bromo-thienoquinoline with an arylboronic acid. conicet.gov.ar A general strategy could involve the coupling of a dihalothiophene with a boronic acid derivative of an aminobenzene, followed by an intramolecular cyclization to form the quinoline ring.

The Stille coupling , which pairs an organotin compound with an organohalide, offers an alternative but equally powerful approach. It is known for its tolerance of a wide range of functional groups.

More advanced methods include rhodium(III)-catalyzed C-H activation and cycloaddition, which have been used to synthesize tetracyclic lactones derived from thieno[2,3-b]quinoline, demonstrating the power of modern catalysis in rapidly building molecular complexity. nih.gov

Table 3: Examples of Metal-Catalyzed Synthesis of Thienoquinolines

Reaction TypeSubstratesCatalyst/ReagentsConditionsProduct TypeReference
Suzuki-Miyaura CouplingBromo-thieno[3,2-c]quinoline, Arylboronic acidsPd(dppf)Cl2, K2CO3Dioxane/H2O, 80 °C2-Aryl-thieno[3,2-c]quinolines conicet.gov.ar
Sonogashira/Suzuki & Cycloisomerization3,4-Dibromopyridine, 3-Thienylboronic acid, AlkynesPd(PPh3)2Cl2, CuI, PPh3, Et3N; then TfOHMulti-stepThieno[3,2-f]isoquinolines nih.gov
Rh(III)-Catalyzed [4+2] CycloadditionThieno[2,3-b]quinoline-2-carboxylic acid, Internal alkynes[RhCp*Cl2]2, AgSbF6, Cu(OAc)2DCE, 100 °CTetracyclic lactones nih.gov
Suzuki Cross-CouplingMethyl 3-iodothiophene-2-carboxylate, 2-Nitrophenyl boronic acid--Precursor to Thieno[2,3-c]quinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that can dramatically reduce reaction times, improve yields, and enhance product purity. The use of microwave irradiation provides rapid and uniform heating, often accessing higher temperatures and pressures than conventional heating methods safely.

This technique has been broadly applied to the synthesis of quinolines and related heterocycles. For example, the Friedländer annulation to produce polysubstituted quinolines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, often in solvent-free conditions. thieme.com Similarly, iron-catalyzed cyclizations to form quinazolinones have been successfully performed in water under microwave heating, highlighting the green chemistry benefits of this approach.

For the synthesis of this compound, applying microwave irradiation to classical methods like the Friedländer synthesis or cyclocondensation reactions could offer significant advantages. The rapid, high-energy conditions can facilitate the cyclization and dehydration steps, leading to a more efficient and sustainable process. The synthesis of various thieno-fused pyrimidines and quinazolines has been successfully achieved using microwave assistance, demonstrating the broad applicability of this technique for the target scaffold.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Synthesis of PhenytoinThermal heating90s + 30s pulses over 30 minImproved yield and cleaner reaction
Friedländer Quinoline SynthesisSeveral hoursMinutesOften significant thieme.com
Iron-catalyzed Quinazolinone SynthesisLong reaction timesShort reaction timesModerate to high yields achieved rapidly

Derivatization Strategies of the this compound Scaffold

The derivatization of the this compound core is a key area of research for modifying its physicochemical and biological characteristics. Strategies primarily involve reactions on the fused quinoline and thiophene rings.

Substitution Reactions on the Quinoline and Thiophene Moieties

Currently, specific literature detailing substitution reactions directly on the this compound molecule is limited. However, general knowledge of the reactivity of the parent quinoline and thiophene systems can provide insights into potential derivatization pathways. For the broader class of thienoquinolines, derivatization methods such as alkylation, chlorination, and acylation have been reported, suggesting that similar transformations could be applicable to the this compound core. benthamdirect.combohrium.com

For instance, studies on other thienoquinoline isomers, such as thieno[3,2-c]quinolines, have shown that the presence of activating or deactivating groups on the quinoline or thiophene rings can direct the position of substitution. acs.orgeurekaselect.comnih.gov It is plausible that the dione functionality in this compound would influence the electron density of the aromatic system, thereby directing the regioselectivity of electrophilic or nucleophilic substitution reactions. Further experimental studies are required to elucidate the specific reactivity of the this compound scaffold.

Spiroannulated Derivatives and Their Synthesis

The synthesis of spiroannulated compounds, where one atom is common to two rings, is a significant area of organic synthesis. For the thienoquinoline family, the synthesis of spiro-thieno[2,3-g]quinoline has been mentioned in review literature, indicating the feasibility of creating such complex structures within this class of compounds. benthamdirect.combohrium.com

While direct synthesis of spiro derivatives from this compound has not been explicitly described, multicomponent reactions are a common strategy for constructing spiro-quinolinedione systems from different precursors. nih.gov These reactions often involve the condensation of isatins with various substrates to build the spirocyclic framework. nih.govmdpi.comresearchgate.netnih.govnih.gov One could envision a synthetic route where a suitably functionalized this compound derivative could participate in such a reaction to yield a novel spiro compound.

For example, the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]diones has been achieved through a one-pot, multi-component reaction of isatins, an aminopyrazole, and a 1,3-dicarbonyl compound. nih.gov This suggests that a similar strategy, potentially utilizing a derivative of this compound as one of the components, could lead to the formation of new spiroannulated thienoquinolinediones. However, dedicated research is needed to develop and optimize such synthetic protocols.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in piecing together the intricate structure of compounds like Thieno[3,2-g]quinoline-4,9-dione.

1D NMR (¹H, ¹³C) Applications

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and most direct insight into the molecular structure. In the analysis of thienoquinoline derivatives, ¹H NMR spectra reveal the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For instance, in related thieno[2,3-b]quinoline compounds, proton signals in the aromatic region, typically between δ 7.0 and 9.0 ppm, are characteristic. nih.govmdpi.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and bonding environment. In quinoline (B57606) derivatives, characteristic signals for carbonyl carbons in dione (B5365651) structures would be expected at the lower field region of the spectrum. ualberta.carsc.org The characterization of various synthesized thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives has been successfully performed using these NMR techniques, confirming their predicted structures. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Thienoquinoline Scaffolds

Nucleus Chemical Shift Range (ppm) Typical Assignment
¹H7.0 - 9.0Aromatic Protons (Quinoline and Thiophene (B33073) Rings)
¹³C110 - 150Aromatic Carbons
¹³C> 160Carbonyl Carbons (C=O)

Note: The data presented are representative ranges for related thienoquinoline structures and are intended for illustrative purposes. Specific values for this compound would require experimental determination.

2D NMR Techniques for Connectivity Elucidation

To establish the precise connectivity of atoms within the this compound molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. These techniques are instrumental in assembling the fused ring system and confirming the positions of substituents. For related quinoline-fused triazolo-azepine/oxepine derivatives, 2D NMR has been pivotal in confirming the complex polycyclic structure. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula of the analyte. The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing stable fragments and confirming the presence of specific structural motifs. For various thienoquinoline derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that provides the molecular ion peak, confirming the molecular weight of the synthesized compounds. nih.govualberta.carsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption bands would be those corresponding to the carbonyl (C=O) stretching vibrations of the dione moiety, typically found in the region of 1650-1750 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations from the aromatic rings. The characterization of newly synthesized thieno[3,2-c]quinoline derivatives consistently includes IR spectroscopy to confirm the presence of key functional groups. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula of the synthesized this compound. The experimentally determined percentages are compared with the calculated values for the proposed structure. This technique is a standard method for the characterization of new compounds, as demonstrated in the synthesis of various quinoline and thienoquinoline derivatives. ualberta.canih.gov

Computational Chemistry and Theoretical Investigations of Thieno 3,2 G Quinoline 4,9 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of thieno[3,2-g]quinoline-4,9-dione. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It allows for the determination of various properties such as kinetic and thermodynamic stability, molecular interactions, and optical and electronic characteristics. nih.gov For quinoline (B57606) derivatives, DFT calculations, often performed with software like Gaussian 09, have been instrumental in understanding their synthesis and photophysical properties. nih.gov These calculations can predict absorption spectra and provide insights into properties like electrophilicity, electronegativity, chemical potential, and hardness. nih.gov

The electronic properties of quinoline derivatives, such as their electron-accepting nature and distinct dipole moment, contribute to phenomena like intramolecular charge transfer (ICT). nih.gov This makes them useful in applications like fluorescent sensors. nih.gov The nitrogen atom in the quinoline ring is a key site for tracking interactions with target analytes through changes in fluorescence emission. nih.gov

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between the HOMO and LUMO of reacting species is crucial for predicting the outcome of chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's reactivity and stability. chalcogen.ro A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. chalcogen.ro

In the context of this compound and its analogs, FMO analysis helps in understanding their reactivity and potential as drug candidates. science.gov By examining the distribution of these frontier orbitals, researchers can identify the active sites of the molecule and predict how it will interact with biological targets. chalcogen.ro

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict how a small molecule (ligand) binds to a larger molecule, typically a protein. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Analysis

Molecular docking studies have been extensively used to analyze the interactions between quinoline-based compounds and various protein targets. For instance, derivatives of thieno[2,3-b]quinoline have been studied for their antiproliferative effects by examining their interactions with the ATP-binding site of enzymes like EGFR. nih.gov Similarly, docking simulations have been performed on thieno[2,3-d]pyrimidine (B153573) derivatives against p38α MAPK kinase to understand their binding affinities. nih.gov

These analyses reveal detailed information about the binding mode, including the formation of hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. For example, in the case of certain thieno[2,3-d]pyrimidines, hydrogen bonds were observed between the ligand and key residues like Met109 and Thr106 of the p38α MAPK enzyme. nih.gov

Prediction of Binding Affinities and Modes

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and the binding mode of a ligand to its target protein. Lower binding energy scores generally indicate a more stable and favorable interaction.

For example, docking studies of 4-oxo-3-phenylquinazoline-based candidates with p38α MAPK yielded significant energy scores, suggesting strong binding. nih.gov In another study, thieno[3,2-c]quinoline derivatives were screened against the RET kinase, with predicted activities comparable to approved inhibitors. nih.gov The docking results for these compounds showed that the thieno[3,2-c]quinoline core plays a crucial role in binding to the ATP binding pocket of the RET kinase. nih.gov

Interactive Data Table: Predicted Binding Affinities of Thienoquinoline Derivatives

Compound Type Target Protein Predicted Binding Affinity (kcal/mol)
4-oxo-3-phenylquinazoline-based candidates p38α MAPK -10.88 to -11.28
Thieno[3,2-c]quinoline derivatives RET kinase Comparable to approved inhibitors
Quinoline-thiazole hybrids BCR-ABL1 kinase -7.2 to -8.9

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and the stability of the ligand-protein complex.

For thienoquinoline derivatives, MD simulations can be used to validate the binding modes predicted by docking studies and to assess the stability of the interactions over time. These simulations can reveal how the ligand and protein adapt to each other and can help in understanding the dynamic nature of the binding process. Although specific MD simulation studies on this compound were not found in the provided search results, this technique is a standard and valuable tool in computational drug design for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are pivotal in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Although direct correlations for this compound are not available, studies on related quinoline and thienoquinoline derivatives have identified several molecular descriptors that significantly influence their biological activities, particularly their cytotoxic effects against cancer cell lines. These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties.

For instance, in studies of other quinoline-based compounds, electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, have been correlated with cytotoxic activity. These descriptors provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Similarly, steric descriptors like molecular weight, volume, and surface area, as well as topological indices, have been shown to play a role in the biological activity of quinoline derivatives. These parameters can influence how a molecule fits into a biological target's binding site.

The following table summarizes molecular descriptors that have been found to correlate with the biological activity of various quinoline and thienoquinoline derivatives, which could be relevant for future studies on this compound.

Descriptor CategorySpecific DescriptorPotential Biological Endpoint Correlation
Electronic HOMO EnergyReactivity, Electron-donating ability
LUMO EnergyReactivity, Electron-accepting ability
HOMO-LUMO GapMolecular stability, Reactivity
Dipole MomentPolarity, Binding interactions
Steric/Topological Molecular WeightSize, Bioavailability
Molecular VolumeSize, Fit in binding pocket
Connolly Surface AreaInteraction surface with target
Wiener IndexMolecular branching
Thermodynamic LogPLipophilicity, Cell permeability
Molar RefractivityMolar polarizability, Drug-receptor interactions

This table is illustrative and based on findings for related quinoline and thienoquinoline compounds, as specific data for this compound is not available in the reviewed literature.

The development of predictive QSAR models involves the use of statistical methods to create an equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

While no predictive models were found specifically for this compound, research on other quinoline derivatives has successfully employed these methods. For example, a QSAR study on a series of 2-thieno-4(3H)-quinazolinone analogs identified key pharmacophoric requirements for their antitumor activity through conformational analysis and molecular modeling. nih.gov Another study on indolo[2,3-b]quinoline derivatives used quantum-mechanical methodology to analyze molecular properties and found that differences in cytotoxic activity were more related to steric than electrostatic effects. bohrium.com

A hypothetical predictive model for the cytotoxic activity of this compound derivatives could take the following form, based on common QSAR practices:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

β₀, β₁, β₂, ..., βₙ are the regression coefficients determined by the statistical analysis.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the molecular descriptors found to be significantly correlated with the activity.

The validity and predictive power of such a model would be assessed using various statistical parameters, as exemplified in the table below, which is based on typical QSAR model validation practices.

Statistical ParameterDescriptionAcceptable Value
r² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
q² (Cross-validated r²) A measure of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out).> 0.5
F-test (F-statistic) Indicates the statistical significance of the regression model.High value with low p-value
Standard Error of Estimate (s) Measures the dispersion of the data points around the regression line.Low value

This table illustrates common statistical parameters for validating QSAR models. Specific models for this compound are not available in the reviewed literature.

The development of robust QSAR and QSPR models for this compound would be a valuable endeavor, enabling the virtual screening of large compound libraries and the rational design of new derivatives with potentially enhanced therapeutic properties.

Structure Activity Relationship Sar Studies of Thieno 3,2 G Quinoline 4,9 Dione Derivatives

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological efficacy of thieno[3,2-g]quinoline-4,9-dione derivatives is intricately linked to the nature and position of substituents on the core structure. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the molecule's interaction with its biological targets. Similarly, the size and bulkiness of the substituents, known as steric effects, can significantly impact the compound's ability to fit into the active site of an enzyme or intercalate between DNA base pairs.

Research into various substituted thienoquinoline derivatives has provided insights into these effects. For instance, the introduction of different functional groups can alter the electron density of the aromatic system, which in turn can affect the strength of DNA binding or the affinity for specific protein receptors. While comprehensive SAR studies specifically on this compound are still evolving, data from related thieno[3,2-d]pyrimidine (B1254671) and quinazoline (B50416) derivatives show that the presence of a hydroxyl group at the 4-position on a terminal phenyl ring can enhance antitumor activity. nih.gov This suggests that hydrogen bonding capabilities introduced by such substituents can be crucial for biological interactions.

The following table summarizes the cytotoxic activities of a series of hypothetical substituted this compound derivatives to illustrate the potential impact of substituent effects.

CompoundSubstituent (R)Electronic EffectSteric EffectIC50 (µM)
1a -HNeutralSmall15.2
1b -OCH₃Electron-donatingMedium8.5
1c -NO₂Electron-withdrawingMedium22.1
1d -ClElectron-withdrawingMedium12.8
1e -C(CH₃)₃Electron-donatingLarge35.6

This table is illustrative and based on general principles of medicinal chemistry, as specific extensive SAR data for this exact scaffold is limited in the provided search results.

Role of Planarity and Aromaticity in DNA Intercalation Potential

The planar and aromatic nature of the this compound scaffold is a key determinant of its potential as a DNA intercalator. DNA intercalation is a mode of action for many successful anticancer drugs, where the planar molecule inserts itself between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell death. The extensive π-system of the fused rings in this compound facilitates the necessary π-π stacking interactions with the DNA base pairs.

Studies on structurally related compounds, such as pyrimido[4',5':4,5]thieno(2,3-b)quinolines, have confirmed their intercalative mode of binding to DNA. nih.gov Techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism have shown that these molecules interact with DNA, causing conformational changes and displacing known DNA intercalators like ethidium (B1194527) bromide. nih.gov Computational docking studies have further validated this, showing the planar molecules fitting snugly into the space between DNA base pairs. nih.gov Although direct DNA binding studies on this compound itself are not extensively detailed in the available literature, its structural similarity to known DNA intercalators strongly suggests a similar mechanism of action. The planarity of the tetracyclic system is crucial for effective intercalation.

Positional Isomerism and its Influence on Biological Response

The arrangement of the thiophene (B33073) and quinoline (B57606) rings in the tetracyclic system, known as positional isomerism, has a profound impact on the biological activity of these compounds. Thienoquinolines can exist in various isomeric forms, such as thieno[3,2-g], thieno[2,3-g], thieno[3,2-c], and thieno[2,3-b]quinolines. Each isomer possesses a unique three-dimensional shape and distribution of electron density, which in turn affects its interaction with biological macromolecules.

For example, studies on different thienoquinoline isomers have revealed significant variations in their anticancer and antimicrobial activities. While detailed comparative studies focusing solely on the dione (B5365651) derivatives of all possible thienoquinoline isomers are limited, research on related thienoquinoline amines has shown that the isomeric form influences the antimalarial activity. nih.gov The subtle changes in the angularity and positioning of the heteroatoms can alter the molecule's ability to bind to its target, leading to differences in efficacy and selectivity. The synthesis and evaluation of various dihydrothieno[2,3-g] and [3,2-g]quinoline-4,9-dione derivatives have been reported, indicating that these isomers exhibit potential cytotoxic properties, though a direct comparative analysis is not extensively provided. nih.gov

The table below illustrates the potential differences in cytotoxic activity between two positional isomers of thienoquinoline-4,9-dione.

IsomerStructureIC50 against Cancer Cell Line X (µM)
This compound[Image of this compound structure]10.5
Thieno[2,3-g]quinoline-4,9-dione[Image of Thieno[2,3-g]quinoline-4,9-dione structure]18.2

This table is a hypothetical representation to highlight the concept of positional isomerism's influence on biological activity, as direct comparative data is not available in the provided search results.

Conformational Analysis and its Relation to Receptor Binding

While the core this compound scaffold is largely planar, the conformation of flexible side chains attached to this rigid core can significantly influence receptor binding and, consequently, biological activity. Conformational analysis, which explores the different spatial arrangements of a molecule, is crucial for understanding how a ligand interacts with the binding pocket of a protein.

Molecular modeling and docking studies are powerful tools used to predict the preferred conformation of a molecule when it binds to a biological target. For instance, in related quinoline derivatives, docking studies have been employed to understand the interactions with the active site of enzymes like VEGFR-2 tyrosine kinase. bohrium.com These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. The conformation adopted by the substituent groups can either facilitate or hinder these critical interactions. While specific conformational analysis studies for this compound derivatives are not detailed in the provided search results, the principles of conformational restriction and its impact on binding affinity are fundamental in medicinal chemistry and would undoubtedly apply to this class of compounds. Understanding the optimal conformation for activity is a key step in the rational design of more potent and selective anticancer agents based on the this compound scaffold.

In Vitro Biological Activity Mechanisms of Thieno 3,2 G Quinoline 4,9 Dione in Academic Research

DNA Interaction Studies

Derivatives of the thieno[3,2-g]quinoline framework have been identified as potent DNA-interacting agents. Their planar, tetracyclic structure allows them to engage with the double helix, leading to the disruption of DNA-related processes.

Mechanisms of DNA Intercalation

DNA intercalators are small molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This mode of binding is a characteristic of many polycyclic aromatic compounds. nih.gov Studies on derivatives, such as 8-methoxy-pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) and 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), confirm their role as classic DNA intercalators. nih.govnih.govspringermedicine.com

Spectroscopic and biophysical analyses provide evidence for this mechanism. Absorbance and fluorescence spectral titrations, along with circular dichroism studies, have been employed to investigate the binding of these compounds to DNA. nih.govspringermedicine.com These studies, complemented by molecular docking simulations, confirm that compounds like BPTQ behave as typical DNA intercalators. nih.govspringermedicine.com This interaction is crucial as it can interfere with DNA replication and transcription, ultimately leading to cytotoxic effects in cancer cells. nih.gov

Topoisomerase Inhibition (Topoisomerase I and II)

DNA topoisomerases are essential enzymes that regulate the topology of DNA by relieving torsional strain during key cellular processes like replication and transcription. nih.gov They are a well-established target for cancer chemotherapy. nih.gov Thienoquinoline-related structures have been investigated for their ability to inhibit these enzymes.

Topoisomerases function by creating transient breaks in the DNA strands. Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase II (Topo II) creates double-strand breaks. nih.gov Inhibitors can act in two primary ways: as "poisons" that stabilize the transient DNA-topoisomerase complex, leading to permanent DNA breaks, or as catalytic inhibitors that block the enzyme's function without stabilizing the complex. nih.gov

Research on related quinoline (B57606) and quinazoline (B50416) scaffolds has demonstrated significant inhibitory activity. For instance, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both Topo I and Topo IIα. nih.gov Similarly, some nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives have been identified as intercalative Topo II catalytic inhibitors. nih.gov One such quinazoline compound was found to inhibit Topo II catalytically at a concentration of 10 μM. nih.gov This inhibition of topoisomerase activity represents a critical mechanism contributing to the anticancer effects of this class of compounds.

Enzyme Inhibition Profiling

Beyond DNA, thienoquinoline derivatives have been shown to selectively inhibit various enzymes implicated in disease progression, including protein kinases and cyclooxygenases.

Kinase Inhibition (e.g., EGFR, VEGFR-2, FLT3)

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases that drive tumor angiogenesis and proliferation. nih.govnih.gov

Several quinoline and quinazoline derivatives have been developed as dual inhibitors of VEGFR-2 and EGFR. nih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the quinoline ring system are crucial for potent inhibitory activity. nih.gov For example, certain derivatives have demonstrated inhibitory concentrations (IC₅₀) in the low nanomolar range against these kinases. nih.gov This dual inhibition is a promising strategy to overcome the limited clinical efficacy sometimes seen with single-target agents. nih.gov

Table 1: In Vitro Kinase Inhibition by Selected Quinoline/Quinazoline Derivatives This table is interactive. You can sort and filter the data.

Compound Target Kinase IC₅₀ (nM) Source
Derivative 22 VEGFR-2 163 nih.gov
Derivative 22 EGFR 109 nih.gov
Derivative 23 VEGFR-2 152 nih.gov
Derivative 23 EGFR 157 nih.gov
Derivative 24 VEGFR-2 178 nih.gov
Derivative 24 EGFR 114 nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is typically induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov

Novel 1,2,4-triazine-quinoline hybrids have been synthesized and evaluated as dual inhibitors of COX and 15-lipoxygenase (15-LOX). nih.gov Several of these hybrids displayed potent and selective inhibition of the COX-2 enzyme. nih.gov

Table 2: In Vitro COX Inhibition by 1,2,4-Triazine-Quinoline Hybrids This table is interactive. You can sort and filter the data.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) for COX-2 Source
Hybrid 8e 12.5 0.047 265.9 nih.gov

The most potent compound, hybrid 8e, showed a COX-2 inhibitory activity comparable to the standard drug celecoxib, with an IC₅₀ value of 0.047 µM and a high selectivity index of 265.9. nih.gov This indicates a strong potential for developing anti-inflammatory agents from this structural class. nih.gov

Tubulin Polymerization Inhibition and Cell Cycle Modulation (In Vitro)

Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics is a validated strategy in cancer therapy. nih.gov Research has shown that some quinoline-based compounds can interfere with this process.

For example, a study on quinolinone sulfonamide derivatives identified compounds that strongly inhibit tubulin assembly. mdpi.com One derivative, D13, inhibited tubulin polymerization with an IC₅₀ value of 6.74 μM. mdpi.com This inhibition of microtubule formation leads to a halt in the cell cycle, preventing cell division. mdpi.com

Furthermore, the DNA intercalating activity of thienoquinoline derivatives like BPTQ has been directly linked to cell cycle modulation. nih.govspringermedicine.com Treatment of cancer cell lines with BPTQ resulted in a dose-dependent arrest of cells in the S and G2/M phases of the cell cycle. nih.govspringermedicine.comspringermedizin.de This arrest is a cellular response to the DNA damage caused by intercalation, preventing the cell from proceeding into mitosis with a compromised genome.

Binding to Colchicine (B1669291) Binding Site

A primary mechanism by which certain quinoline derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. These compounds can act as colchicine binding site inhibitors (CBSIs), targeting a specific site on the β-tubulin subunit. By binding to this site, they disrupt the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The inhibition of microtubule formation leads to a cascade of events, including the disruption of cell structure, intracellular transport, and, most critically, the failure of cell division. The mitotic spindle is crucial for the proper alignment and segregation of chromosomes during mitosis. When its function is impaired by agents that bind to the colchicine site, the spindle assembly checkpoint can be activated, leading to cell cycle arrest and ultimately apoptosis. nih.gov Research into novel quinoline derivatives has identified compounds with potent tubulin polymerization inhibitory effects, in some cases exceeding the activity of colchicine itself. brieflands.com

Induction of Cell Cycle Arrest and Apoptosis Mechanisms (In Vitro)

A direct consequence of the cellular stress induced by thienoquinoline derivatives is the activation of cell cycle checkpoints and programmed cell death, or apoptosis.

Cell Cycle Arrest: In vitro studies using flow cytometry have demonstrated that thienoquinoline derivatives can cause cancer cells to accumulate in specific phases of the cell cycle. A common finding is the arrest of cells in the G2/M phase, which is consistent with the disruption of the mitotic spindle. brieflands.comunipd.itresearchgate.net For instance, treatment of cancer cell lines with these compounds leads to a significant increase in the population of cells in the G2/M phase, preventing them from completing mitosis and dividing. unipd.itresearchgate.net Some related compounds have also been shown to induce arrest at the S phase of the cell cycle. nih.govresearchgate.net

Apoptosis Induction: Following cell cycle arrest, thienoquinoline derivatives trigger apoptosis through multiple pathways. Evidence points to the involvement of both the extrinsic and intrinsic (mitochondria-mediated) apoptotic pathways. researchgate.net

Key events in the induction of apoptosis by these compounds include:

Caspase Activation: Studies have shown the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9. unipd.itresearchgate.netnih.gov The activation of caspase-8 suggests involvement of the death receptor pathway (extrinsic), while caspase-9 activation points to the mitochondrial pathway (intrinsic). researchgate.net

Mitochondrial Disruption: The intrinsic pathway is often initiated by a decrease in the mitochondrial membrane potential. nih.govresearchgate.net

Modulation of Bcl-2 Family Proteins: A crucial step in the mitochondrial pathway is the regulation of the Bcl-2 family of proteins. Thienoquinoline treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which promotes the release of cytochrome c from mitochondria and subsequent caspase activation. nih.govresearchgate.netnih.govmdpi.com

DNA Fragmentation: A hallmark of late-stage apoptosis, the fragmentation of nuclear DNA, has also been observed in cells treated with these compounds. nih.govresearchgate.net

Antiproliferative Mechanisms Against Cancer Cell Lines (In Vitro)

Derivatives of the thieno[3,2-g]quinoline scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. nih.gov Their ability to inhibit the growth of tumor cells has been quantified in numerous studies, often reporting potent activity with IC50 values in the nanomolar to low micromolar range.

Research has shown that these compounds are effective against cell lines from various cancer types, including breast (MCF-7, MDA-MB-468, MDA-MB-231), colon (HCT116), and medullary thyroid (TT) cancers. semanticscholar.orgnih.govnih.gov The potency can be influenced by the specific chemical substitutions on the thienoquinoline core. For example, studies comparing different series of derivatives have found that factors like the size of fused cycloalkyl rings can impact cytotoxic efficacy. nih.gov

Table 1: In Vitro Antiproliferative Activity of Thienoquinoline Derivatives Against Various Cancer Cell Lines
Compound ClassCell LineReported Activity (IC50)Source
Thieno[3,2-c]quinolines (e.g., 6a-d)TT (Medullary Thyroid Cancer)Micromolar range semanticscholar.org
Hexahydrocycloocta[b]thieno[3,2-e]pyridinesHCT116, MDA-MB-468, MDA-MB-23180-250 nM nih.gov
Thieno[2,3-c]pyridines (e.g., 6i)HSC3 (Head and Neck Cancer)10.8 µM nih.gov
Thieno[2,3-c]pyridines (e.g., 6i)T47D (Breast Cancer)11.7 µM nih.gov
Thieno[2,3-c]pyridines (e.g., 6i)RKO (Colorectal Cancer)12.4 µM nih.gov
Furo[3,2-g]quinolin-4,9-dione (AJ-418)MCF-7 (Breast Cancer)0.2 µM nih.gov
Furo[3,2-g]quinolin-4,9-dione (AJ-418)MDA-MB-231 (Breast Cancer)0.5 µM nih.gov

Elucidation of Cellular Proliferation Inhibition Pathways

Beyond the general disruption of mitosis, research has identified more specific molecular pathways through which thienoquinoline derivatives inhibit cellular proliferation.

Kinase Inhibition: A significant mechanism of action for many anticancer agents is the inhibition of protein kinases that drive oncogenic signaling pathways. Thienoquinoline derivatives have been investigated as inhibitors of several key kinases. For example, thieno[3,2-c]quinolines have been identified as potential inhibitors of the RET (rearranged during transfection) tyrosine kinase, a key driver in medullary thyroid cancer. semanticscholar.org Computational studies suggest the thienoquinoline scaffold can fit into the ATP-binding pocket of the RET kinase domain. semanticscholar.org Related heterocyclic scaffolds have also been shown to inhibit other kinases crucial for cell growth and proliferation, such as the B-Raf serine/threonine kinase and the epidermal growth factor receptor (EGFR) tyrosine kinase.

DNA Intercalation: Some tetracyclic-condensed thienoquinoline compounds have been shown to act as DNA intercalators. nih.govresearchgate.net These molecules insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to errors in the genetic code and ultimately triggering cell cycle arrest and apoptosis. nih.govresearchgate.net Spectral, topological, and molecular docking studies have confirmed this intercalative binding mode for certain derivatives. nih.govresearchgate.net

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Understanding how a compound enters a cell and where it accumulates is vital for elucidating its mechanism of action. While specific studies detailing the cellular uptake and localization of Thieno[3,2-g]quinoline-4,9-dione are not extensively available, research on related quinoline derivatives provides insight into the methodologies used and likely outcomes.

The inherent fluorescence of many quinoline-based compounds allows for their visualization within cells using techniques like confocal fluorescence microscopy. semanticscholar.org This method enables real-time monitoring of a compound's entry and its distribution among subcellular compartments.

Studies on various quinoline derivatives suggest that their uptake can occur through endocytic pathways, with subsequent trafficking to and accumulation in acidic organelles like lysosomes. nih.gov Some quinoline compounds have been shown to impair lysosome function, which can disrupt cellular degradation processes like autophagy and contribute to cytotoxicity. nih.gov The specific localization often depends on the physicochemical properties of the individual derivative. For compounds that act as DNA intercalators, nuclear localization is an expected and observed outcome.

Other Mechanistic In Vitro Biological Activities

Antioxidant Activity Mechanisms (In Vitro)

Several studies have reported that the thienoquinoline scaffold possesses antioxidant properties. nih.gov The mechanism of this activity is primarily attributed to the ability of these compounds to scavenge free radicals. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been used to quantify this effect. nih.gov

In these assays, the thienoquinoline derivatives donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a measurable change in color. The degree of scavenging activity is often compared to standard antioxidants like ascorbic acid or Trolox. nih.gov Certain thieno[2,3-b]quinoline derivatives and triazolyl-quinolin-ones have demonstrated potent DPPH radical scavenging abilities, indicating their potential to mitigate oxidative stress at the cellular level. nih.gov This antioxidant capacity could be a complementary activity to their primary anticancer mechanisms.

Antimicrobial Action Pathways (In Vitro)

Thienoquinoline derivatives have garnered significant attention for their potential as antimicrobial agents. dntb.gov.ua The fusion of a thiophene (B33073) ring with a quinoline core creates a scaffold that has been explored for activity against a range of pathogens. dntb.gov.uanih.gov While research into the specific antimicrobial action pathways of this compound is not extensively detailed in the currently available scientific literature, the broader class of thienoquinoline and quinoline derivatives has been shown to exhibit antimicrobial properties through various mechanisms.

Derivatives of the related thieno[3,2-c]quinoline scaffold have demonstrated significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some quinoline derivatives have been found to target bacterial proteins such as LptA and Topoisomerase IV, suggesting a dual-target mechanism of action that contributes to a broad-spectrum effect. nih.gov Furthermore, certain quinoline compounds have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in microbial folate synthesis. nih.gov

In the context of this compound, while direct mechanistic studies on its antimicrobial action are limited, research on dihydrothis compound derivatives has indicated evaluation for their cytotoxic properties, which can be an indicator of antimicrobial potential. However, specific pathways for antimicrobial action for the named compound remain an area for further investigation.

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

Compound ClassOrganism(s)Putative Mechanism of ActionReference(s)
Thieno[3,2-c]quinoline derivativesGram-positive and Gram-negative bacteriaNot specified nih.gov
Quinolone coupled hybridGram-positive and Gram-negative strainsInhibition of LptA and Topoisomerase IV nih.gov
Dihydrotriazine derivatives with a quinoline moietyGram-positive and Gram-negative bacteriaDHFR inhibition nih.gov

PPARγ Agonistic Mechanisms (In Vitro)

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a key role in the regulation of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. mdpi.com Agonists of PPARγ, such as the thiazolidinedione class of drugs, are utilized in the management of type 2 diabetes. nih.gov The quinoline scaffold has been investigated as a potential component of new PPARγ agonists. nih.govnih.gov

Research has shown that certain quinoline-based derivatives can act as dual PPARα/γ agonists. nih.gov However, the substitution of certain moieties on the quinoline structure is critical for this activity. For instance, the simple replacement of a dimethyl aniline (B41778) group with a quinoline in pirinixic acid derivatives leads to a loss of PPARα/γ agonism, which can be restored with further modifications. nih.gov This highlights the nuanced structure-activity relationships in the design of quinoline-based PPAR agonists.

Currently, there are no specific in vitro studies in the reviewed scientific literature that demonstrate or detail the PPARγ agonistic mechanisms of this compound. While the broader class of quinolines is being explored for PPAR activity, the potential for this specific dione (B5365651) derivative to act as a PPARγ agonist has not been established. Further research, including in vitro luciferase reporter gene assays and molecular docking studies, would be necessary to determine if this compound interacts with and activates PPARγ.

Table 2: PPARγ Agonistic Activity of Related Compound Classes

Compound ClassActivityIn Vitro ModelReference(s)
Quinoline-based derivatives of pirinixic acidDual PPARα/γ agonistsGal4-based luciferase-reporter gene assay nih.gov
2-Prenylated quinolinesPan-PPAR agonismNot specified nih.gov
Thiazolidinedione derivativesPPARγ modulatorsDexamethasone-induced diabetic rat model nih.gov

Metal Chelation Effects (In Vitro)

The ability of a compound to chelate metal ions is a significant mechanism of biological activity, implicated in processes ranging from antimicrobial and antiviral action to anticancer effects. The structure of quinoline-diones suggests a potential for metal chelation. For instance, some anthraquinone (B42736) derivatives, which share a dione functional group, have been shown to form complexes with metal ions like Fe(III) and Cu(II). nih.gov This chelation can influence the redox properties of the metal ions and the compound itself, potentially leading to the generation of reactive oxygen species or, conversely, exerting antioxidant effects. nih.gov

The chelation properties of various heterocyclic compounds are often studied using techniques such as UV-Vis spectrophotometry and NMR spectroscopy to determine the stoichiometry and stability of the metal-ligand complexes. nih.govnih.gov While the quinoline scaffold is a known feature in compounds designed as iron chelators, specific research into the metal chelation effects of this compound is not documented in the available scientific literature. The presence of the dione system within the thienoquinoline framework suggests that this compound could potentially interact with metal ions, but this hypothesis requires experimental validation.

Table 3: Metal Chelation Properties of Related Compounds

Compound ClassMetal Ion(s)Method of StudyReference(s)
Anthraquinone derivativesFe(III), Cu(II)NMR and UV–Vis spectroscopy nih.gov
Curcumin derivativesGa(3+), Cu(2+)NMR and UV-vis spectroscopy, DFT calculations nih.gov

Future Directions and Research Opportunities in Thieno 3,2 G Quinoline 4,9 Dione Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and sustainable methods for the synthesis of the thieno[3,2-g]quinoline-4,9-dione core is a fundamental prerequisite for its extensive investigation. Current synthetic strategies for related thienoquinoline isomers often rely on multi-step processes that may involve harsh reaction conditions. Future research should prioritize the exploration of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the application of modern catalytic systems. For instance, methodologies involving rhodium(III)-catalyzed C-H activation and formal [4+2] cycloaddition have been successfully employed for the synthesis of tetracyclic lactone derivatives of the isomeric thieno[2,3-b]quinolines. nih.gov Adapting such atom-economical approaches to the synthesis of this compound could significantly improve efficiency and reduce waste. Furthermore, the use of nanocatalysts, which have shown utility in the green synthesis of various quinoline (B57606) derivatives, presents another exciting opportunity. acs.orgnih.gov

Table 1: Potential Modern Synthetic Methodologies for this compound

MethodologyPotential AdvantagesRelevant Examples in Related Systems
Metal-Catalyzed C-H Activation High atom economy, reduced pre-functionalizationRh(III)-catalyzed synthesis of thieno[2,3-b]quinoline derivatives nih.gov
Nanocatalysis High efficiency, recyclability, green chemistrySynthesis of quinoline derivatives using various nanocatalysts acs.orgnih.gov
One-Pot Tandem Reactions Increased efficiency, reduced wasteSynthesis of various heterocyclic systems
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsWidely used in heterocyclic chemistry
Flow Chemistry Scalability, improved safety and controlIncreasingly adopted in pharmaceutical manufacturing

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound analogues with enhanced biological activity and improved pharmacokinetic profiles. While specific computational studies on this scaffold are lacking, the approaches used for other thienoquinoline isomers provide a clear roadmap for future research.

Ligand-based and structure-based virtual screening campaigns can be employed to identify promising derivatives from large compound libraries. For example, a recent study utilized a ligand-based virtual screening protocol to identify novel thieno[3,2-c]quinoline derivatives as potential RET kinase inhibitors. acs.orgresearchgate.netacs.org A similar in silico approach could be used to screen for this compound analogues with affinity for specific biological targets.

Molecular docking studies can provide insights into the binding modes of these analogues within the active sites of target proteins. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. For instance, molecular docking has been used to elucidate the binding of thieno[3,2-d]pyrimidine (B1254671) derivatives to PI3Kα and thieno[2,3-c]pyridine (B153571) derivatives to Hsp90. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) predictions can be developed to guide the design of analogues with favorable drug-like properties. These computational tools can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Deeper Mechanistic Elucidation of In Vitro Biological Interactions

A thorough understanding of the mechanism of action is critical for the development of any new therapeutic agent. Preliminary studies on dihydrothis compound derivatives have indicated potential cytotoxic and antiproliferative properties. acs.org However, the precise molecular targets and cellular pathways affected by these compounds remain to be elucidated.

Future research should focus on comprehensive in vitro biological evaluations to identify the specific proteins, enzymes, or nucleic acids with which this compound and its analogues interact. The broader thienoquinoline class has been shown to interact with a range of biological targets, including kinases (e.g., RET kinase, PI3Kα), heat shock proteins (e.g., Hsp90), and DNA. nih.govresearchgate.net It is plausible that this compound derivatives may also exert their biological effects through similar mechanisms.

Cell-based assays can be used to investigate the effects of these compounds on various cellular processes, such as cell cycle progression, apoptosis, and signal transduction. For example, studies on related thieno[3,2-d]pyrimidine derivatives have shown that they can induce apoptosis and cause cell cycle arrest. nih.gov Transcriptomic and proteomic profiling of cells treated with this compound analogues could provide a global view of the cellular response and help to identify novel biological targets.

Table 2: Potential Biological Targets for this compound Derivatives Based on Related Scaffolds

Target ClassSpecific ExamplesPotential Therapeutic Area
Protein Kinases RET, PI3Kα, EGFRCancer
Heat Shock Proteins Hsp90Cancer
DNA Intercalators/Topoisomerase Inhibitors -Cancer, Infectious Diseases
Microbial Enzymes -Infectious Diseases

Conceptual Academic Studies on Targeted Delivery System Architectures

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy and minimizing the side effects of potent bioactive compounds. For this compound and its analogues, which are likely to have poor aqueous solubility, advanced drug delivery strategies will be essential.

Future research should explore the formulation of these compounds into various nanocarriers, such as lipid-based nanoparticles, polymeric nanoparticles, and micelles. These systems can enhance solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells. For instance, lipid-based nanosized delivery systems have been successfully used to improve the pharmacokinetic and pharmacodynamic properties of fluoroquinolone antibiotics. nih.gov

Prodrug strategies also represent a promising approach to improve the delivery of this compound derivatives. This could involve the attachment of a promoiety to the parent drug, which is cleaved in vivo to release the active compound. This approach has been effectively used for other quinoline-based drugs to enhance their absorption and distribution.

Furthermore, conceptual studies could focus on the design of "smart" delivery systems that release the drug in response to specific stimuli, such as changes in pH or the presence of certain enzymes that are overexpressed in diseased tissues. The conjugation of this compound derivatives to targeting ligands, such as antibodies or peptides, could also be explored to achieve active targeting to cancer cells or other pathological sites. The use of nanocatalysts in the synthesis of quinoline derivatives also opens up possibilities for integrating synthesis and delivery system development. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for Thieno[3,2-g]quinoline-4,9-dione derivatives?

this compound derivatives are synthesized via cycloaddition reactions between thiazolidine derivatives (e.g., 1a-e ) and quinoline-5,8-dione, using silver carbonate (Ag₂CO₃) and 1,8-diazabicycloundec-7-ene (DBU) as a base. Purification is achieved via flash chromatography with gradients of acetone in ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) . Key intermediates, such as 3-amino-3-ethoxycarbonyl-2,3-dihydrothis compound, are further acylated with substituted benzoyl chlorides to generate libraries of derivatives .

Q. How is the cytotoxic activity of this compound derivatives evaluated in preliminary studies?

Cytotoxicity is assessed using the MT-4 cell line and the MTT assay , which measures the compound concentration (µM) required to reduce cell viability by 50% (CC₅₀). Dihydrothis compound (DTQQ) derivatives are benchmarked against doxorubicin, though they generally exhibit lower activity. This method provides a foundation for structural optimization .

Advanced Research Questions

Q. What structural modifications enhance the antitumoral activity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., 3-fluorophenylcarbonyl) to the amino group of the dihydrothiophene ring improves activity. Combinatorial libraries generated via acylations or alkylations enable systematic exploration of substituent effects. For example, 3-(3'-fluorophenylcarbonyl)amino derivatives show enhanced cytotoxicity, as confirmed by NMR and mass spectrometry . Modifications to the fused thiophene ring (e.g., halogenation or aryl substitutions) are also critical for optimizing binding to cellular targets .

Q. How can combinatorial chemistry be applied to optimize this compound derivatives?

Combinatorial approaches leverage the scaffold’s synthetic flexibility. For instance, acylating the 3-amino group with diverse benzoyl chlorides (e.g., 2-iodo or 3-fluorobenzoyl chloride) generates a library of derivatives. High-throughput screening against cancer cell lines (e.g., MCF-7) identifies lead compounds, while structure-activity relationship (SAR) studies guide further refinements .

Q. How do substituents on the thieno ring affect antifungal activity in related quinoline-diones?

Analogues such as 1H-pyrrolo[3,2-g]quinoline-4,9-diones demonstrate that electron-deficient substituents (e.g., halogens or carbonyl groups) enhance antifungal activity by disrupting fungal membrane integrity. Testing against Candida species via broth microdilution assays reveals minimum inhibitory concentrations (MICs) in the submicromolar range .

Methodological and Data Analysis Questions

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Characterization relies on ¹H/¹³C NMR for confirming substituent positions and regiochemistry, IR spectroscopy for identifying carbonyl stretches (~1768 cm⁻¹), and FABMS/HRMS for molecular weight validation. For example, the ¹H NMR of 3-(3'-fluorophenylcarbonyl)amino-DTQQ shows distinct aryl proton signals at δ 7.11–7.87 ppm .

Q. How should researchers address discrepancies in cytotoxicity data among this compound analogues?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity) or substituent electronic effects. Standardized protocols (e.g., consistent MTT assay parameters) and multivariate statistical analysis (e.g., principal component analysis of SAR data) can resolve inconsistencies. Cross-referencing with crystallographic or docking studies further clarifies mechanistic outliers .

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